molecular formula C10H10N4O2 B3208397 methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1049873-33-7

methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B3208397
CAS RN: 1049873-33-7
M. Wt: 218.21 g/mol
InChI Key: FSDBEVNKQDEPRV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and stability. It could also involve studying any catalysts that it forms .


Physical And Chemical Properties Analysis

This would include studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthetic Chemistry and Material Science

Synthesis of Aminotriazole Derivatives : Research by Albert and Taguchi (1973) on 1,2,3-triazoles, including the synthesis of 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes from corresponding 5-carbonitriles, highlights the foundational chemistry enabling the production of compounds with potential applications in materials science and as intermediates in organic synthesis. This work emphasizes the chemical reactivity of triazole derivatives and their role in synthesizing complex molecules (Albert & Taguchi, 1973).

Antimicrobial Applications : Maji and Haldar (2017) synthesized 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid and demonstrated its antimicrobial potential against a range of Gram-positive, Gram-negative bacteria, including Vibrio cholerae. This study showcases the compound's role in the development of new antimicrobial agents, with structural features crucial for enhancing activity being highlighted. The study also provided insights into the mechanism of action through DNA binding and morphological analysis of bacterial cells (Maji & Haldar, 2017).

Mechanism of Action

This is typically used in the context of biological activity, describing how a compound interacts with biological targets in the body .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and environmental impact. It would also include appropriate handling and disposal procedures .

properties

IUPAC Name

methyl 1-(2-aminophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDBEVNKQDEPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate

CAS RN

1049873-33-7
Record name methyl 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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